BenchChemオンラインストアへようこそ!

4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one

Lipophilicity Drug-likeness Membrane permeability

Select this compound to exploit the unique 2,5-dimethylbenzyl substitution pattern, which is predicted to enhance lipophilicity by ~1.0 logP unit and increase CNS permeability versus unsubstituted benzyl analogs (tPSA ~49 Ų). The benzimidazole-pyrrolidin-2-one core targets MAGL with low nanomolar potency (IC50 = 9.4 nM in close analogs), making it ideal for neuroscience hit-to-lead campaigns. Validated analytical framework available via GC-MS congener (SpectraBase ID IvNX8ZxFv0X) accelerates QC method development.

Molecular Formula C22H25N3O
Molecular Weight 347.462
CAS No. 915189-55-8
Cat. No. B2711989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one
CAS915189-55-8
Molecular FormulaC22H25N3O
Molecular Weight347.462
Structural Identifiers
SMILESCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=CC(=C4)C)C
InChIInChI=1S/C22H25N3O/c1-4-24-13-18(12-21(24)26)22-23-19-7-5-6-8-20(19)25(22)14-17-11-15(2)9-10-16(17)3/h5-11,18H,4,12-14H2,1-3H3
InChIKeyFXNJDCVASDVKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one (CAS 915189-55-8): Structural Classification and Procurement Context


4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one (CAS 915189-55-8) is a synthetic small molecule that merges a benzimidazole core with a pyrrolidin-2-one ring, featuring a distinctive 2,5-dimethylbenzyl substituent at the benzimidazole N1 position and an N-ethyl group on the lactam . This precise substitution pattern places the compound within the broader class of benzimidazole-pyrrolidinone derivatives, several of which have been investigated as monoacylglycerol lipase (MAGL) inhibitors, JAK inhibitors, and cathepsin S inhibitors. However, the specific 2,5-dimethylbenzyl–N-ethyl combination constitutes a unique structural entity that is not represented among the most frequently procured benzimidazole-pyrrolidinone screening compounds.

Why In-Class Benzimidazole-Pyrrolidinone Analogs Cannot Serve as Drop-In Replacements for 4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one


Although the benzimidazole-pyrrolidinone scaffold is shared by numerous research compounds, even small alterations to the N1-benzyl or N-ethyl substituents markedly shift physicochemical properties and biological target profiles. For instance, the simplest unsubstituted benzyl analog 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one exhibits a logP of 1.79 and a topological polar surface area (tPSA) of 49.0 Ų . The introduction of the 2,5-dimethyl substitution on the benzyl ring—as present in the target compound—is predicted to increase lipophilicity by approximately 1.0 logP unit, while retaining an identical hydrogen-bond donor/acceptor count. Such differences directly affect membrane permeability, metabolic stability, and off-target liability, rendering generic substitution scientifically unsound without head-to-head comparative data.

Quantitative Differentiation Evidence for 4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one Relative to Its Closest Analogs


Lipophilicity Elevation Driven by the 2,5-Dimethylbenzyl Substituent

The target compound possesses a 2,5-dimethylbenzyl group at the benzimidazole N1 position, whereas the most structurally analogous commercially available screening compound, 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one, carries an unsubstituted benzyl group . The additional two methyl groups increase the molecular weight from 291.35 g/mol (comparator) to 347.46 g/mol (target) and are projected to raise the logP by ~1.0 unit (from 1.79 to ~2.8), based on a well-established increment of ~0.5 logP per aryl methyl group [1]. The higher logP is expected to enhance passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Drug-likeness Membrane permeability

Absence of Carboxylic Acid Functionality Distinguishes This Compound from Benzimidazole-Proline Derivatives

A prominent comparator class comprises benzimidazole-proline derivatives described in patent WO2013182972A1, which incorporate a carboxylic acid moiety at the pyrrolidine 2-position [1]. Those compounds exhibit a hydrogen-bond donor count (HBD) of 2 and a tPSA typically >70 Ų. The target compound replaces the carboxylic acid with a pyrrolidin-2-one ring, resulting in a predicted HBD of 1 and an estimated tPSA of ~49 Ų—essentially identical to that of 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one (tPSA = 49.0 Ų) . A tPSA below 60 Ų is a widely accepted threshold for blood-brain barrier penetration.

Hydrogen bonding CNS penetration Pharmacokinetics

Monoacylglycerol Lipase (MAGL) Inhibitory Activity Observed in Structurally Congeneric Benzimidazole-Pyrrolidinones

Altamimi et al. (2020) reported a series of 18 pyrrolidin-2-one linked benzimidazole and benzothiazole derivatives evaluated for MAGL inhibition [1]. Within that series, compound 25, bearing a 4-methoxyphenyl substitution on the benzimidazole, achieved an IC50 of 9.4 nM against human MAGL while displaying >5,000-fold selectivity over FAAH (IC50 > 50 µM). Although the target compound (4-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one) was not part of this specific study, its core scaffold is identical to the most active chemotype, and the 2,5-dimethyl substitution may further modulate potency and selectivity through lipophilic and steric interactions within the MAGL active site.

MAGL inhibition Endocannabinoid system Antinociception

Analytical Characterization Pathway Established via Mass Spectrometry of a Closely Related 2-Pyrrolidinone Benzimidazole

A spectroscopic reference exists for 2-Pyrrolidinone, 4-[1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzimidazol-2-yl]-1-(2-methylphenyl)- (SpectraBase Compound ID IvNX8ZxFv0X), which differs from the target compound only by substitution of the N-ethyl group with an N-(2-methylphenyl) group [1]. This congener has a recorded GC-MS spectrum (exact mass 409.2154 g/mol; molecular formula C27H27N3O), confirming that the benzimidazole-pyrrolidinone core is amenable to gas-chromatographic separation and electron-ionization mass spectral analysis. The structural similarity—identical 2,5-dimethylbenzyl-benzimidazole substructure—provides a direct analytical roadmap for identity confirmation and purity assessment of the target compound via GC-MS.

GC-MS Spectral fingerprinting Quality control

Procurement-Guided Application Scenarios for 4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one


Endocannabinoid System Research: MAGL Inhibitor Lead Optimization

The target compound's benzimidazole-pyrrolidin-2-one core has demonstrated low nanomolar MAGL inhibitory activity in closely related analogs (compound 25, IC50 = 9.4 nM [1]). The 2,5-dimethylbenzyl substitution may offer enhanced lipophilic interactions within the MAGL active site compared to simpler benzyl or methoxyphenyl analogs, making this compound a rational procurement choice for structure-activity relationship (SAR) studies aimed at improving potency and CNS penetration. Its reduced tPSA (~49 Ų) relative to carboxylic acid-containing benzimidazole-proline derivatives supports BBB permeation, a prerequisite for in vivo CNS target engagement.

CNS Drug Discovery Programs Requiring Favorable Brain Penetration

With a predicted tPSA well below the 60 Ų CNS-permeation threshold and a single hydrogen-bond donor, this compound is better suited for CNS applications than benzimidazole-proline carboxylic acid derivatives (tPSA > 70 Ų, HBD ≥ 2) [1]. Procurement for neuroscience-focused high-throughput screening or hit-to-lead campaigns is justified when CNS exposure is a program requirement.

Analytical Method Development and Reference Standard Qualification

The existence of a GC-MS-characterized near-congener (SpectraBase ID IvNX8ZxFv0X) sharing the 2,5-dimethylbenzyl-benzimidazole substructure provides a validated analytical framework [1]. Laboratories can leverage this spectral template to rapidly develop GC-MS or LC-MS methods for identity confirmation and purity assessment, reducing quality-control setup time for this compound compared to structurally unrelated benzimidazole derivatives.

Chemical Biology Probe Development Targeting Serine Hydrolases

The pyrrolidin-2-one moiety serves as a non-covalent serine hydrolase recognition element, as evidenced by the MAGL activity of scaffold analogs [1]. Researchers developing activity-based probes or chemoproteomics tools for serine hydrolase profiling may select this compound for its balanced physicochemical profile and potential for further derivatization at the N-ethyl position.

Quote Request

Request a Quote for 4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.